Lactacystin

Vue d'ensemble

Description

La lactacystine est un composé organique naturellement synthétisé par des bactéries du genre Streptomyces. Elle a été identifiée pour la première fois comme un inducteur de la neuritogenèse dans les cellules de neuroblastome en 1991 . Le composé est connu pour son rôle d'inhibiteur sélectif du protéasome, un complexe protéique responsable de la majeure partie de la protéolyse dans la cellule .

Méthodes De Préparation

La lactacystine peut être synthétisée par différentes voies. La première synthèse totale a été développée en 1992 par Corey et Reichard . La voie de synthèse comprend plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les méthodes de production industrielle impliquent souvent des processus de fermentation utilisant des cultures de Streptomyces, suivis d'étapes d'extraction et de purification .

Analyse Des Réactions Chimiques

La lactacystine subit plusieurs types de réactions chimiques :

Oxydation : La lactacystine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la lactacystine.

Substitution : La lactacystine peut subir des réactions de substitution, en particulier au niveau des groupes amide et hydroxyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés de la lactacystine avec des activités biologiques modifiées .

Applications de la recherche scientifique

La lactacystine a une large gamme d'applications de recherche scientifique :

Industrie : Utilisée dans le développement de nouveaux inhibiteurs du protéasome et d'autres composés bioactifs.

Mécanisme d'action

La lactacystine exerce ses effets en inhibant le protéasome. Elle se lie aux sous-unités catalytiques du protéasome, modifiant spécifiquement les résidus de thréonine aminoterminaux. Cette inhibition empêche le protéasome de dégrader les protéines ubiquitinées, ce qui entraîne l'accumulation de ces protéines et les effets cellulaires qui en résultent . Le produit de transformation de la lactacystine, la β-lactone de clasto-lactacystine, joue également un rôle crucial dans ce mécanisme .

Applications De Recherche Scientifique

Cell Cycle Regulation and Apoptosis

Lactacystin has been instrumental in studies investigating cell cycle regulation and apoptosis. For instance, research demonstrated that treatment with this compound significantly decreases cell proliferation in vascular smooth muscle cells (VSMCs) by inducing cell cycle arrest and increasing levels of the cyclin-dependent kinase inhibitor p21. This effect was associated with a substantial reduction in neointimal formation following vascular injury .

Neurite Outgrowth Studies

Originally isolated for its ability to induce neurite outgrowth in neuroblastoma cells, this compound has been used to study neuronal differentiation and regeneration. Its application has provided insights into neurodegenerative diseases by elucidating the role of protein degradation pathways in neuronal health and survival .

Cancer Research

This compound's role as a proteasome inhibitor has made it a valuable agent in cancer research. By disrupting the degradation of oncogenic proteins, this compound can enhance apoptosis in cancer cells and has been explored as a potential therapeutic strategy against various malignancies. In particular, its effects on tumor growth inhibition have been documented in several studies .

Cardiovascular Studies

In cardiovascular research, this compound has been utilized to investigate the mechanisms underlying vascular remodeling and smooth muscle cell proliferation. Studies have shown that this compound treatment leads to reduced migration and proliferation of VSMCs, suggesting its potential for therapeutic applications in conditions such as atherosclerosis .

Case Studies

Biomedical Applications

The implications of this compound extend beyond basic research into potential therapeutic applications:

- Neurodegenerative Diseases : Understanding how proteasome inhibition affects neuronal survival may lead to novel treatments for diseases like Alzheimer's.

- Cancer Therapy : As a proteasome inhibitor, this compound may be developed into adjunct therapies for enhancing the efficacy of existing cancer treatments.

- Cardiovascular Interventions : Targeting VSMC proliferation could provide new strategies for preventing restenosis after vascular interventions.

Mécanisme D'action

Lactacystin exerts its effects by inhibiting the proteasome. It binds to the catalytic subunits of the proteasome, specifically modifying the amino-terminal threonine residues. This inhibition prevents the proteasome from degrading ubiquitinated proteins, leading to the accumulation of these proteins and subsequent cellular effects . The transformation product of this compound, clasto-lactacystin β-lactone, also plays a crucial role in this mechanism .

Comparaison Avec Des Composés Similaires

La lactacystine est unique parmi les inhibiteurs du protéasome en raison de sa structure non peptidique. Des composés similaires comprennent :

Bortezomib : Un inhibiteur du protéasome à base de boronate peptidique utilisé en thérapie anticancéreuse.

Carfilzomib : Un autre inhibiteur du protéasome à base de peptides avec un mécanisme d'action différent.

Salinosporamide A : Un inhibiteur du protéasome d'origine marine avec un mécanisme similaire à celui de la lactacystine.

La particularité de la lactacystine réside dans son origine microbienne et sa capacité à inhiber sélectivement le protéasome sans affecter les autres protéases .

Activité Biologique

Lactacystin is a potent and selective inhibitor of the 20S proteasome, a crucial component in the ubiquitin-proteasome pathway responsible for degrading misfolded or damaged proteins. This compound has garnered significant attention in biomedical research due to its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, effects on various cell types, and implications for disease treatment.

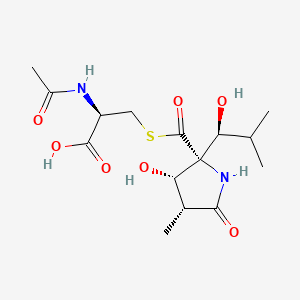

This compound was originally isolated from Streptomyces lactacystinaeus and is characterized by a non-peptide skeleton that includes two alpha-amino acids: N-acetylcysteine and a novel pyroglutamic acid derivative. Its structure allows it to bind covalently to the N-terminal threonine residue in specific beta-subunits of the proteasome, leading to irreversible inhibition of proteolytic activity .

The inhibition by this compound affects three distinct peptidase activities of the proteasome—chymotrypsin-like, trypsin-like, and caspase-like—each at different rates. Notably, this compound does not inhibit lysosomal protein degradation, distinguishing it from other proteasome inhibitors .

Neuronal Cells

This compound has been shown to induce neurite outgrowth in neuroblastoma cells (Neuro 2a), highlighting its potential neuroprotective effects. Studies indicate that this compound can enhance neuronal differentiation by stabilizing survival signals through the JAK/STAT signaling cascade .

Oligodendroglial Cells

In oligodendroglial cell cultures, this compound treatment leads to significant morphological changes and differentiation into myelin-forming cells. The compound induces withdrawal from the cell cycle and promotes expression of differentiation markers such as O4 and myelin basic proteins while downregulating proliferation markers like cyclin E .

Table 1: Effects of this compound on Oligodendroglial Cells

| Concentration (nM) | Cell Cycle Withdrawal | Differentiation Markers | Proliferation Markers |

|---|---|---|---|

| 50 | Moderate | Increased O4 | Decreased cyclin E |

| 100 | Significant | Increased myelin basic protein | Decreased cdk2 |

| 200 | Complete | Extensive myelin sheets | Abolished cyclin D/cdk4 |

Cytotoxicity and Therapeutic Potential

This compound exhibits cytotoxic effects against various cancer cell lines, including glioma cells (9L and F98). Research indicates that it can effectively induce apoptosis in these cells, suggesting potential use as an anticancer agent . The compound's ability to selectively inhibit proteasome activity without affecting other proteases makes it a valuable tool for studying cellular processes related to protein degradation.

Case Studies and Research Findings

- Neuroprotection : In a study evaluating this compound's effects on dopaminergic neurons, pretreatment with neuroprotective agents demonstrated a reduction in this compound-induced degeneration, suggesting therapeutic avenues for neurodegenerative diseases like Parkinson's .

- Immune Response Modulation : Research has shown that low concentrations of this compound can enhance antigen presentation by modulating MHC class I peptide ligands, while higher concentrations lead to reduced presentation. This dual effect underscores the complexity of this compound's role in immune responses .

- Synthetic Analog Development : The synthesis of this compound analogs has led to enhanced understanding of its structure-activity relationship, providing insights into developing more potent proteasome inhibitors .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQAKHDKYAWHCG-RWTHQLGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897422 | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133343-34-7 | |

| Record name | Lactacystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactacystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.